molecular formula C10H19NO3S B6607160 tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate CAS No. 2839139-36-3

tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate

Cat. No.: B6607160
CAS No.: 2839139-36-3
M. Wt: 233.33 g/mol
InChI Key: SRFIKAGPJABXGH-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate is a chemical compound used in various scientific research applications. It is known for its diverse applications, ranging from studying drug synthesis to exploring environmental processes.

Preparation Methods

The synthesis of tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate involves several steps. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the methylsulfanyl and oxobutyl groups. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired product is obtained .

Chemical Reactions Analysis

Tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate can be compared with other similar compounds, such as:

    Tert-butyl N-[4-(methylsulfanyl)-1-(morpholin-4-yl)-1-oxobutan-2-yl]carbamate: This compound has a morpholine ring, which can influence its reactivity and applications.

    Tert-butyl N-(4-methanesulfonyl-3-oxobutyl)carbamate: . These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

tert-butyl N-(4-methylsulfanyl-3-oxobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-6-5-8(12)7-15-4/h5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFIKAGPJABXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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